Methyl 3-amino-4-cyclohexylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-amino-4-cyclohexylbenzoate” is a chemical compound with the molecular formula C14H19NO2 . Its molecular weight is 233.31 .

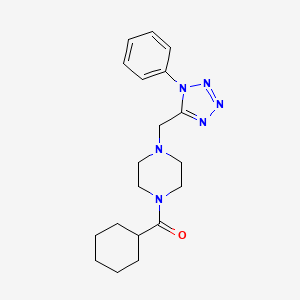

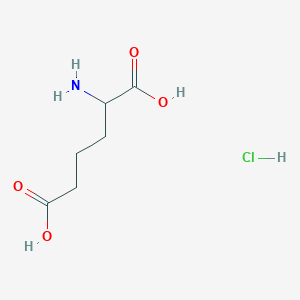

Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-cyclohexylbenzoate” is characterized by a cyclohexyl group attached to the 4-position of a benzoate ester, with an amino group at the 3-position . The InChI code for this compound is 1S/C14H19NO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h7-10H,2-6,15H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 3-amino-4-cyclohexylbenzoate” has a molecular weight of 233.31 . Additional physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results .Scientific Research Applications

Synthesis of Benzamide Derivatives

This compound serves as a precursor in the synthesis of benzamide derivatives, which are pivotal in the pharmaceutical industry. Benzamides are integral to the structure of various therapeutic agents, including antidiarrheals, analgesics, local anesthetics, and medications for hypercholesterolemia and hypertension . The synthesis process benefits from green chemistry approaches, such as using ultrasonic irradiation and solid acid catalysts, which offer a high-yield, eco-friendly, and efficient pathway.

Peptide Cyclization

In the field of drug discovery, cyclic peptides are gaining attention due to their specific binding properties and larger surface area compared to small molecules. The compound can be utilized in on-resin peptide cyclization methodologies for the synthesis of cyclic peptides, which are promising candidates for therapeutic applications .

Catalyst in Chemical Reactions

The compound provides active sites when used as a catalyst in chemical reactions. This is particularly useful in the preparation of high-demand chemicals through processes that require a catalyst that can be easily recovered and reused, thereby reducing waste and improving sustainability .

Pharmaceutical Intermediates

As an intermediate, 3-Amino-4-cyclohexylbenzoic acid methyl ester is involved in the production of various pharmaceutical compounds. Its role is crucial in the development of new drugs, especially where the introduction of the amide functional group is necessary for the drug’s efficacy .

Research on Amide Bond Formation

The compound is also significant in research focused on amide bond formation, which is a key reaction in organic chemistry. Studies involving this compound can lead to more efficient and environmentally friendly methods of amide bond formation, which is a common linkage in many organic compounds .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

Based on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudohalide using a palladium catalyst . The resulting products could affect various biochemical pathways, depending on the specific targets of the compound .

Pharmacokinetics

Similar compounds, such as benzoic acid, are known to be conjugated to glycine in the liver and excreted as hippuric acid . These properties could influence the bioavailability of the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors like pH, temperature, and the presence of other substances can affect the compound’s reactivity and its interactions with its targets . .

properties

IUPAC Name |

methyl 3-amino-4-cyclohexylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h7-10H,2-6,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKWCGFURYBCDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C2CCCCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4-cyclohexylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1'-((3,5-dimethylisoxazol-4-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2865563.png)

![2-(2-(Diethylamino)ethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2865569.png)

![8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide](/img/structure/B2865572.png)

![5-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2865573.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2865581.png)